theoretical properties of lanthanum fluoride crystal structure
theoretical properties of lanthanum fluoride crystal structure
An In-depth Technical Guide to the Theoretical Properties of Lanthanum Fluoride (LaF₃) Crystal Structure
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthanum fluoride (LaF₃), crystallizing in the tysonite structure, is a material of significant scientific interest due to its unique optical, electronic, and ionic properties. It serves as a critical host lattice for rare-earth dopants in laser applications, a key component in fluoride-ion-selective electrodes, and a material for deep ultraviolet (DUV) and vacuum ultraviolet (VUV) coatings.[1][2] A thorough understanding of its theoretical and fundamental properties is paramount for advancing these applications. This guide provides a comprehensive overview of the LaF₃ crystal structure, summarizing its crystallographic data, theoretical physical and electronic properties, and the key experimental and computational methodologies used for its characterization.
Crystal Structure and Crystallographic Data
The crystal structure of lanthanum fluoride is a subject of considerable discussion in the literature, with several space groups proposed over time. While often generally referred to as having a hexagonal tysonite structure, detailed studies, including single-crystal neutron diffraction and Density Functional Theory (DFT) calculations, have refined the most stable room-temperature structure to a trigonal system.[2][3][4] The primary ambiguity arises from weak reflections in diffraction patterns and potential twinning in crystals, which can suggest higher hexagonal symmetry.[3][5] The trigonal P-3c1 space group is now widely considered the most accurate description, being more energetically favorable than hexagonal models like P6₃cm.[2][4]
The quantitative crystallographic data from various experimental and computational studies are summarized in Table 1.
| Table 1: Crystallographic Data for Lanthanum Fluoride (LaF₃) | |||
| Symmetry System | Space Group | Lattice Parameters (Å) | Source / Method |
| Trigonal | P-3c1 (No. 165) | a = 7.190, c = 7.367 | [3] (Neutron Diffraction) |
| Trigonal | P-3c1 (No. 165) | a = 7.247, c = 7.391 | [6] (DFT-GGA Calculation) |
| Hexagonal | P6₃/mmc (No. 194) | a = 4.193, c = 7.378 | [7] (DFT-GGA Calculation) |
| Hexagonal | P6₃/mcm (No. 193) | - | [1][8] (General Reference) |
| Tetragonal | I4/mmm (No. 139) | a = 3.88, c = 6.67 | [9] (DFT Calculation) |
In the refined trigonal (P-3c1) structure, the Lanthanum (La³⁺) ion is coordinated to nine Fluorine (F¹⁻) ions.[6] There are three distinct F¹⁻ sites within the lattice. This coordination environment is crucial for its properties as a host for dopant ions. Key interatomic distances are presented in Table 2.
| Table 2: Key Interatomic Distances in Trigonal (P-3c1) LaF₃ | |
| Bond | Distance Range (Å) |
| La–F | 2.43 – 2.65 |
| F-F | 2.56 (shortest) |
| Data sourced from DFT calculations.[6][9] |
Theoretical Physical and Thermal Properties
The macroscopic physical and thermal properties of LaF₃ are a direct consequence of its underlying crystal structure and bonding. These properties have been determined through a combination of experimental measurements and theoretical calculations.
| Table 3: Physical and Thermal Properties of LaF₃ | |
| Property | Value |
| Density (Calculated) | 5.81 - 5.94 g/cm³[1][6] |
| Melting Point | 1493 °C[1][8] |
| Hardness | 4.5 Mohs[1][8] |
| Thermal Expansion (at 298 K) | 11.0 x 10⁻⁶ /K (parallel to c-axis) |
| 15.8 x 10⁻⁶ /K (perpendicular to c-axis)[8] | |
| Thermal Conductivity (at 300 K) | 5.1 W m⁻¹ K⁻¹[8] |
| Specific Heat Capacity | 506 J Kg⁻¹ K⁻¹[8] |
| Solubility | Insoluble in water[1][10] |
Electronic and Optical Properties
LaF₃ is a wide-band-gap insulator, which accounts for its transparency from the UV to the IR regions of the electromagnetic spectrum.[1] This property makes it an excellent optical material for lenses and coatings, especially in the UV spectrum. Theoretical calculations, primarily using DFT, have been instrumental in understanding its electronic band structure. The calculated band gap, however, is sensitive to the computational method used, with values typically underestimated by standard functionals like GGA.[6]
| Table 4: Theoretical Electronic and Optical Properties of LaF₃ | |
| Property | Value |
| Band Gap (Calculated, DFT-GGA) | 5.7 - 6.0 eV[6][7] |
| Band Gap (Experimental/Referenced) | ~10.3 eV[1] |
| Transmission Range | 0.13 - 11 µm (130 nm to 11,000 nm)[1] |
| Refractive Index (n₀ at 0.55 µm) | ~1.606[8] |
| Dielectric Constant | ~14[8] |
| Formation Energy (Calculated) | -4.514 eV/atom[6] |
The large discrepancy between calculated and experimental band gaps is a known limitation of standard DFT approximations for insulators. Despite this, the calculations provide valuable insight into the nature of the electronic states, revealing that the top of the valence band is dominated by F 2p states, while the bottom of the conduction band is composed of La 5d and 4f states.
Methodologies
The characterization of LaF₃ relies on a synergistic combination of experimental synthesis and analysis with theoretical modeling.
Experimental Protocols
Synthesis: Nanocrystalline and single-crystal LaF₃ can be synthesized via several methods. A common laboratory-scale approach is the hydrothermal method.
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Hydrothermal Synthesis Protocol:
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Precursor Preparation: Lanthanum chloride (LaCl₃) and a fluoride source (e.g., NaF or NH₄F) are dissolved in deionized water to create aqueous solutions of desired molarity.[11][12]
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Mixing: The fluoride solution is added dropwise to the lanthanum chloride solution under constant stirring to initiate precipitation of LaF₃.
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Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 140-180 °C) for an extended period (e.g., 24 hours).[13]
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Purification: After cooling to room temperature, the precipitate is collected by centrifugation, washed repeatedly with deionized water and ethanol to remove unreacted ions, and finally dried in an oven.
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Structural Characterization (X-Ray Diffraction): XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters.
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XRD Protocol:
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Sample Preparation: A fine powder of the synthesized LaF₃ is packed into a sample holder, ensuring a flat, uniform surface.
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Data Collection: The sample is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly Cu-Kα, λ ≈ 1.54 Å) is directed at the sample.
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Scanning: The detector scans through a range of 2θ angles (e.g., 10° to 80°), recording the intensity of the diffracted X-rays at each angle.
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Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters via Bragg's Law, and the complete pattern is compared to standard diffraction files (e.g., JCPDS 32-0483 for hexagonal LaF₃) to confirm the phase and space group.[12] Rietveld refinement can be used for a detailed structural solution.
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Computational Protocols
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to predict the structural, electronic, and vibrational properties of materials from first principles.
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DFT Calculation Protocol:
-
Structure Definition: An initial crystal structure model (e.g., the trigonal P-3c1 cell for LaF₃) is defined by specifying the space group, lattice parameters, and atomic positions.
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Method Selection: Key computational parameters are chosen. This includes the exchange-correlation functional (e.g., GGA with PBE or LDA) and the basis set that describes the atomic orbitals.[2][4]
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Geometry Optimization: The calculation iteratively adjusts the lattice parameters and atomic positions to find the lowest energy (most stable) configuration.
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Property Calculation: Once the optimized structure is obtained, various properties can be calculated. This includes the electronic band structure, density of states (DOS), phonon dispersion curves (for vibrational properties), and elastic constants.
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Analysis: The calculated results are analyzed to predict material properties like the band gap, formation energy, and stability. These theoretical results are then compared with experimental data for validation.
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Conclusion
Lanthanum fluoride possesses a complex and fascinating crystal structure that dictates its valuable properties. While historically described with various hexagonal space groups, the most accurate and energetically stable model is the trigonal P-3c1 structure. Its wide band gap, high density, and chemical stability make it a cornerstone material in advanced optics and sensor technology. The continued synergy between sophisticated experimental characterization techniques, such as neutron diffraction, and powerful computational methods like DFT is crucial for refining our understanding of LaF₃ and unlocking its full potential in future scientific and technological applications.
References
- 1. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural, electronic and vibrational properties of LaF3 according to density functional theory and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Space group, crystal structure and twinning of lanthanum trifluoride: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mp-905: LaF3 (trigonal, P-3c1, 165) [legacy.materialsproject.org]
- 7. mp-8354: LaF3 (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]
- 8. crystran.com [crystran.com]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. LaF3 – Lanthanum Fluoride: Korth Kristalle [korth.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
